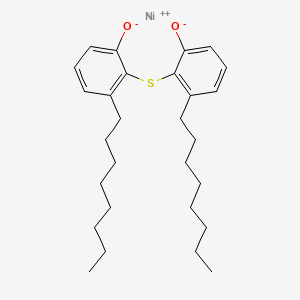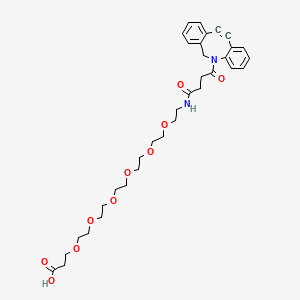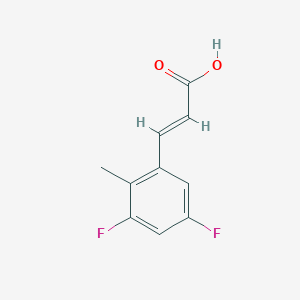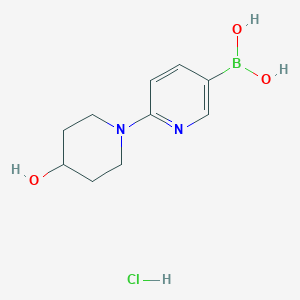
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride: is a boronic acid derivative with the molecular formula C10H16BClN2O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride typically involves the following steps :
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.
Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the boronic acid derivative with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The boronic acid group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include :
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include :
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Various boronic acid derivatives.
Scientific Research Applications
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride has several scientific research applications, including :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets and pathways . The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid: Lacks the hydrochloride group.
(6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid methyl ester: Contains a methyl ester group instead of the hydrochloride group.
Uniqueness
The uniqueness of (6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)boronic acid hydrochloride lies in its combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H16BClN2O3 |
|---|---|
Molecular Weight |
258.51 g/mol |
IUPAC Name |
[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C10H15BN2O3.ClH/c14-9-3-5-13(6-4-9)10-2-1-8(7-12-10)11(15)16;/h1-2,7,9,14-16H,3-6H2;1H |
InChI Key |
OLWXBJKXUBJKBA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCC(CC2)O)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


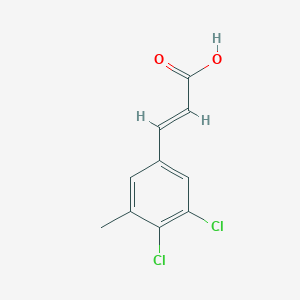
![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide](/img/structure/B13727947.png)
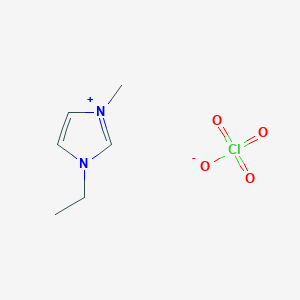
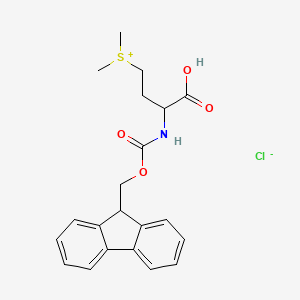
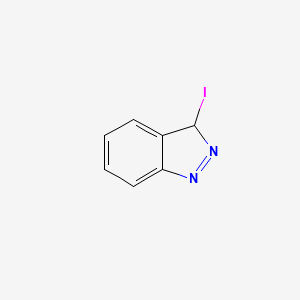
![(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B13727974.png)
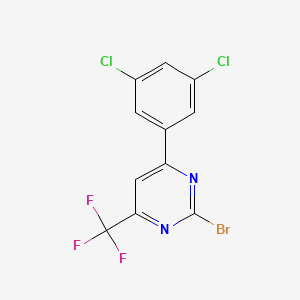
![N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13727990.png)
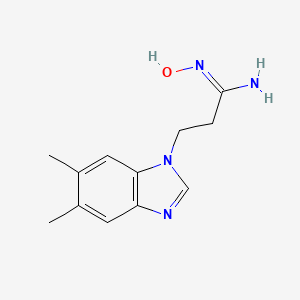
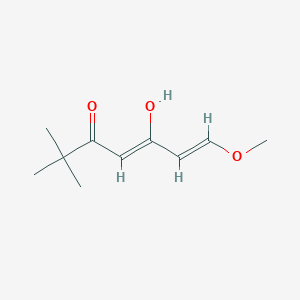
![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)
